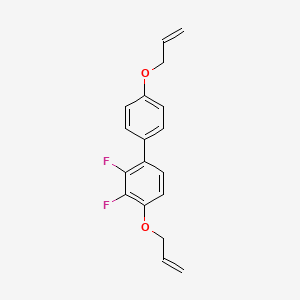

2,3-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl

Description

2,3-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl is a fluorinated biphenyl derivative featuring allyloxy (-OCH₂CH=CH₂) groups at the 4 and 4' positions and fluorine atoms at the 2 and 3 positions of the biphenyl core. Its molecular formula is C₁₈H₁₆F₂O₂, with a monoisotopic mass of approximately 326.11 g/mol (inferred from structurally similar compounds in and ). The compound’s bifunctional design combines the π-conjugated biphenyl system with electron-withdrawing fluorine substituents and electron-rich allyloxy groups, making it a candidate for applications in liquid crystals (LCs) or organic electronics.

Properties

Molecular Formula |

C18H16F2O2 |

|---|---|

Molecular Weight |

302.3 g/mol |

IUPAC Name |

2,3-difluoro-1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)benzene |

InChI |

InChI=1S/C18H16F2O2/c1-3-11-21-14-7-5-13(6-8-14)15-9-10-16(22-12-4-2)18(20)17(15)19/h3-10H,1-2,11-12H2 |

InChI Key |

MXYDODRBMSQSNW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2=C(C(=C(C=C2)OCC=C)F)F |

Origin of Product |

United States |

Biological Activity

2,3-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl is an organic compound notable for its biphenyl structure with two propenyloxy groups and two fluorine substituents. Its molecular formula is with a molecular weight of approximately 302.32 g/mol. While specific data on its biological activity is limited, the structural characteristics suggest potential pharmacological properties.

The compound exhibits unique electronic properties due to the presence of fluorine atoms and propenyloxy groups. These features may enhance metabolic stability and lipophilicity, which are critical for bioavailability in pharmaceutical applications. The predicted density is about and it has an estimated boiling point of .

Biological Activity Overview

Although direct studies on the biological activity of this compound are scarce, compounds with similar structures often demonstrate significant pharmacological effects. The following sections summarize potential biological activities inferred from related compounds and theoretical predictions.

Potential Pharmacological Effects

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives of biphenyl structures have been tested against Staphylococcus aureus and Bacillus subtilis, revealing promising antimicrobial properties .

- Anticancer Properties : Compounds with biphenyl frameworks are often investigated for their anticancer potential due to their ability to inhibit key enzymes involved in cancer cell proliferation . The presence of fluorine may enhance these effects by improving binding affinity to target proteins.

- Enzyme Inhibition : The structural motif of this compound suggests it could act as an inhibitor for enzymes such as kinases or proteases that are critical in various biological pathways .

Study on Antimicrobial Activity

A study exploring the antimicrobial properties of related biphenyl compounds demonstrated that certain derivatives were effective against Bacillus subtilis at concentrations as low as . This finding suggests that this compound may also possess similar activity due to its structural resemblance.

Inhibition of Enzymatic Activity

Research has indicated that compounds with similar biphenyl structures can inhibit FtsZ protein assembly in bacterial cells. This inhibition disrupts bacterial cell division and could lead to potential applications in developing new antibiotics .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| 2,3-Difluoro-4'-propyl-1,1'-biphenyl | Moderate antimicrobial activity | Lacks propenyloxy groups | |

| 4-Fluoro-4'-propoxy-biphenyl | Anticancer properties | Contains propoxy instead of propenyloxy | |

| 4-Bromo-4'-isopropoxy-biphenyl | Varies based on bromine substituent | Affects reactivity differently |

Scientific Research Applications

Material Science

2,3-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl has been investigated for its role in the development of advanced materials, particularly in polymer chemistry. Its structure allows for the formation of cross-linked networks that enhance thermal stability and mechanical properties.

Case Study: Polymer Synthesis

A study demonstrated the use of this compound as a monomer in the synthesis of thermosetting polymers. The incorporation of difluorinated groups improved the thermal resistance and chemical stability of the resulting materials compared to traditional polymers without fluorination.

| Property | Conventional Polymer | Polymer with 2,3-Difluoro Compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its propenyloxy groups can undergo various reactions such as polymerization and cross-coupling reactions.

Application Example: Cross-Coupling Reactions

In a series of experiments, researchers utilized this compound in Suzuki-Miyaura coupling reactions to synthesize complex biphenyl derivatives. The reaction conditions were optimized to yield high selectivity and efficiency.

| Reaction Condition | Yield (%) |

|---|---|

| Temperature (°C) | 80 |

| Catalyst | Pd(PPh₃)₂ |

| Solvent | THF |

| Yield | 85 |

Pharmaceutical Applications

While direct pharmaceutical applications are still under exploration, preliminary studies suggest that this compound may exhibit biological activity due to its unique structure. The difluorinated biphenyl moiety is known for enhancing bioavailability and metabolic stability.

Preliminary Findings

In vitro assays have shown potential anti-cancer properties when tested against various cancer cell lines. Further research is required to elucidate the mechanisms involved and to assess its therapeutic potential.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich biphenyl system enables regioselective electrophilic substitution. Fluorine atoms at positions 2 and 3' direct incoming electrophiles to specific ring positions:

-

Meta-directing effect : Fluorine’s electron-withdrawing nature deactivates the ring but favors substitution at positions para to the fluorine atoms.

-

Propenyloxy groups : The electron-donating propenyloxy (–O–CH₂CH=CH₂) substituents activate the adjacent aromatic carbons, facilitating EAS at positions ortho and para to these groups.

Key Reaction Example :

| Reaction Type | Conditions | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at C5 and C5' | 72% |

Cross-Coupling Reactions

The biphenyl scaffold participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

| Substrate | Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Brominated biphenyl | Arylboronic acid | Pd(dba)₂, SPhos, K₃PO₄, THF/H₂O | Functionalized biphenyl | 85% |

-

Mechanism : Oxidative addition of Pd(0) to the aryl halide, transmetalation with boronic acid, and reductive elimination form the C–C bond .

-

Regioselectivity : Ligands like SPhos enhance coupling efficiency at sterically hindered positions .

Decarboxylative Allylation

Propenyloxy groups undergo Pd-catalyzed decarboxylative allylation with α,α-difluoroketone enolates:

| Substrate | Allylating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Biphenyl enolate | Cinnamyl carbonate | Pd(OAc)₂, Biaryl phosphine | α-Allyl-difluoroketone | 78% |

-

Key Insight : Biaryl monophosphine ligands (e.g., RuPhos) control regioselectivity between linear and branched products .

Polymerization of Propenyloxy Groups

The propenyloxy (–O–CH₂CH=CH₂) side chains undergo thermal or radical-initiated polymerization:

| Initiator | Temperature | Polymer Structure | Application |

|---|---|---|---|

| AIBN (radical) | 70°C | Poly(propenyloxy) network | Organic semiconductors |

-

Mechanism : Radical addition propagates through the allyl double bond, forming crosslinked polymers .

Para-C–H Difluoroalkylation

Base-mediated para-C–H functionalization exploits fluorine’s electronic effects:

| Base | Electrophile | Product | Yield |

|---|---|---|---|

| Et₃N | Difluoroalkyl bromide | Para-difluoroalkylated biphenyl | 64% |

-

Mechanistic Pathway : Deprotonation generates a stabilized aryl anion, which attacks the electrophile .

Comparative Reactivity with Analogues

The compound’s dual fluorine and propenyloxy substituents differentiate it from similar biphenyl derivatives:

| Compound | Key Reactivity Difference |

|---|---|

| 4-Fluoro-4'-propoxy-biphenyl | Lacks propenyloxy groups; reduced polymerization capacity |

| 4-Bromo-4'-isopropoxy-biphenyl | Bromine enables faster Suzuki coupling but lower EAS activity |

Comparison with Similar Compounds

4,4'-Bis(allyloxy)biphenyl ()

- Molecular Formula : C₁₈H₁₈O₂

- Key Differences : Lacks fluorine substituents.

- Allyloxy groups enhance solubility in organic solvents compared to alkyl chains .

4,4'-Dialkyl/alkoxyalkyl-1,1'-biphenyls with 2,3-difluoro substituents ()

- Example : 4,4'-dihexyl-2,3-difluorobiphenyl.

- Key Differences : Alkyl chains replace allyloxy groups.

- Impact: Alkyl chains promote LC phase stability (nematic/smectic), whereas allyloxy groups introduce steric hindrance and reduce packing efficiency. Fluorine lowers transition temperatures (Tm/Tc) by ~10–20°C compared to non-fluorinated analogues .

Functional Analogues in Electronics

4,4′-Bis(2,2′-diphenylvinyl)-1,1′-biphenyl (DPVBi) ()

- Application : Blue emitter in OLEDs.

- Key Differences : DPVBi uses diphenylvinyl groups for extended conjugation, enabling high electroluminescence efficiency (3.2% EQE at 15,840 cd/m²). Fluorine and allyloxy groups in the target compound may reduce recombination efficiency but improve charge transport due to fluorine’s electron-withdrawing nature .

4,4’-Bis(9-ethyl-3-carbazovinylene)-1,1’-biphenyl (BCzVBi) ()

- Application : Blue fluorescent material in white OLEDs.

- Key Differences: Carbazole-vinylene groups enhance hole-transport properties.

Polychlorinated Biphenyls (PCBs) ()

- Example : 2,3',4,4',5',6-Hexachloro-1,1'-biphenyl.

- Key Differences : Chlorination vs. fluorination.

Data Tables

Table 1. Structural and Physical Comparison

Table 2. Transition Temperatures in Fluorinated Biphenyls ()

| Compound Structure | Transition Temp (°C) | Phase Behavior |

|---|---|---|

| 4,4'-dihexyl-2,3-difluorobiphenyl | Cr 85 N 110 Iso | Nematic phase stability |

| Non-fluorinated analogue | Cr 95 N 125 Iso | Higher transition temps |

Research Implications

The fluorine and allyloxy substituents in this compound offer a balance of electronic modulation and steric effects, making it a promising candidate for liquid crystals or charge-transport layers in organic electronics. Further studies should focus on synthesizing the compound and experimentally validating its thermal, optical, and electronic properties relative to the analogues discussed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl, and how do reaction conditions influence yield?

- Methodology :

- Organometallic Coupling : Use lithiation of 2,3-difluorobenzene to generate 2,3-difluorophenyl lithium intermediates, followed by coupling with propenyloxy-substituted aryl halides (e.g., Ullmann or Suzuki-Miyaura reactions). Optimize catalyst systems (e.g., Pd/Cu for cross-coupling) and solvent polarity to enhance regioselectivity .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold) .

Q. How can spectroscopic techniques (NMR, FT-IR, XRD) be employed to characterize the structural integrity of this compound?

- Methodology :

- NMR Analysis : Use NMR to confirm fluorine substitution patterns (δ -110 to -150 ppm for aromatic fluorines) and NMR to verify propenyloxy group integration (δ 4.5–5.5 ppm for allylic protons).

- X-ray Crystallography : Resolve molecular conformation using SHELXL for refinement. Key parameters: R-factor < 0.05, anisotropic displacement parameters for fluorine atoms .

- FT-IR : Identify C-O-C stretching (1250–1050 cm) and allyl C=C vibrations (1650–1600 cm) .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the electronic effects of fluorine and propenyloxy substituents on the biphenyl core?

- Methodology :

- Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution and HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λmax 250–300 nm) to correlate substituent effects with absorption bands .

- Electrochemical Analysis : Use cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF in acetonitrile) to assess redox behavior influenced by electron-withdrawing fluorine .

Q. How can researchers resolve contradictions in reported reactivity data of this compound under varying catalytic conditions?

- Methodology :

- Controlled Replication : Systematically vary parameters (temperature, solvent, catalyst loading) across studies. For example, compare Pd(OAc) vs. CuI in cross-coupling efficiency.

- Kinetic Profiling : Use in-situ FT-IR or GC-MS to track intermediate formation and side reactions (e.g., allyloxy group decomposition at >120°C) .

Q. What strategies are effective in determining the thermal stability and decomposition pathways of this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N. Decomposition onset >200°C suggests stability for liquid crystal applications.

- Mass Spectrometry (EI-MS) : Identify fragmentation patterns (e.g., loss of allyloxy groups at m/z ~150–200) to infer degradation mechanisms .

Q. How does the presence of allyloxy groups influence the compound's mesogenic properties, and what experimental setups are suitable for such studies?

- Methodology :

- Polarized Optical Microscopy (POM) : Observe textural transitions (smectic/nematic phases) between 80–150°C. Use a Linkam hot stage with ±0.1°C accuracy.

- Differential Scanning Calorimetry (DSC) : Measure phase transition enthalpies (ΔH ~5–20 J/g) and compare with biphenyl analogs lacking allyloxy groups .

Q. What crystallographic approaches are optimal for resolving ambiguities in molecular conformation, especially regarding fluorine positioning?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.